

# Pifazin (Pefloxacin): A Technical Guide to its Solubility and Stability

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## Compound of Interest

Compound Name: Pifazin

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This in-depth technical guide provides a comprehensive overview of the solubility and stability of **Pifazin**, the brand name for the fluoroquinolone antibiotic Pefloxacin. The following sections detail quantitative data, experimental methodologies, and visual representations of key processes to support research and drug development efforts.

## Core Physicochemical Properties

Pefloxacin is a synthetic, broad-spectrum antibacterial agent. An understanding of its physicochemical properties, particularly solubility and stability, is crucial for formulation development, ensuring therapeutic efficacy and safety. Pefloxacin is known to exist in different crystalline forms, which can influence its dissolution profile.

## Pefloxacin Solubility Data

The solubility of Pefloxacin is influenced by the solvent, pH, and the specific salt form used (e.g., Pefloxacin mesylate). The following tables summarize the available quantitative solubility data.

Table 1: Solubility of Pefloxacin Mesylate in Various Solvents

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
Water	67	156.0	Sonication may be recommended to aid dissolution. <a href="#">[1]</a>
DMSO	14	32.59	-
Ethanol	< 1	-	Insoluble or slightly soluble. <a href="#">[1]</a>
Dimethyl Formamide	~ 3	-	-

Table 2: Solubility in Mixed Solvent Systems

Solvent System	Solubility (mg/mL)	Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1.25	Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 1.25	Clear solution.
10% DMSO, 90% Corn Oil	≥ 1.25	Clear solution.
1:3 solution of DMSO:PBS (pH 7.2)	~ 0.25	For Pefloxacin mesylate hydrate.

Fluoroquinolones, as a class, tend to exhibit higher aqueous solubility at both acidic and basic pH ranges.

## Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic equilibrium solubility of Pefloxacin in a specific solvent system.

Materials:

- Pefloxacin (or its salt form)
- Solvent of interest (e.g., purified water, buffer solutions of varying pH)
- Shaking incubator or water bath with temperature control
- Centrifuge
- Analytical balance
- Volumetric flasks
- Pipettes
- HPLC or UV-Vis spectrophotometer for concentration analysis

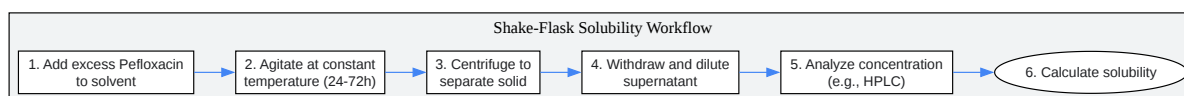
Procedure:

- Preparation: Prepare a series of vials containing a known volume of the solvent.
- Addition of Solute: Add an excess amount of Pefloxacin to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.
- Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by sampling at various time points until the concentration of the dissolved Pefloxacin plateaus.
- Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed.
- Sampling and Dilution: Carefully withdraw a known volume of the supernatant. Dilute the sample as necessary with the solvent to bring the concentration within the linear range of the

analytical method.

- Analysis: Determine the concentration of Pefloxacin in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculation: Calculate the solubility of Pefloxacin in the solvent, taking into account any dilution factors.

Below is a Graphviz diagram illustrating the workflow of the shake-flask solubility determination method.



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### Shake-Flask Solubility Determination Workflow

## Pefloxacin Stability Data

The stability of Pefloxacin is a critical parameter that can be affected by various environmental factors. Forced degradation studies are employed to understand the degradation pathways and the intrinsic stability of the molecule.

Table 3: Stability of Pefloxacin under Forced Degradation Conditions

Stress Condition	Conditions	Degradation (%)	Observations
Acidic	0.1 M HCl, reflux for 6 hours	Significant	-
Alkaline	0.1 M NaOH, reflux for 6 hours	Mild	-
Oxidative	3% H <sub>2</sub> O <sub>2</sub> , 24 hours at room temperature	Significant	-
Photolytic	Exposure to UV light for 24 hours	Significant	-
Dry Heat	50°C for 7 days	Negligible (<1%)	The drug is stable to dry heat.

#### Storage Stability:

- Solid Form: Pefloxacin mesylate hydrate is stable for at least 4 years when stored at -20°C.
- Aqueous Solution: It is recommended not to store aqueous solutions for more than one day.

## Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation profile of a drug substance.

Objective: To investigate the degradation behavior of Pefloxacin under various stress conditions.

#### Materials:

- Pefloxacin
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)

- HPLC-grade solvents
- Reflux condenser
- Water bath
- UV light chamber
- Oven
- HPLC with a photodiode array (PDA) detector

#### General Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of Pefloxacin in a suitable solvent (e.g., methanol or a mixture of methanol and water).
- **Acid Hydrolysis:** Mix the Pefloxacin stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). Reflux the mixture for a specified period (e.g., 6 hours) or until sufficient degradation is observed.
- **Alkaline Hydrolysis:** Mix the Pefloxacin stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Reflux the mixture for a specified period (e.g., 6 hours).
- **Oxidative Degradation:** Treat the Pefloxacin stock solution with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>) and keep it at room temperature for a specified time (e.g., 24 hours).
- **Photolytic Degradation:** Expose the Pefloxacin stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for a defined duration.
- **Thermal Degradation (Dry Heat):** Expose the solid Pefloxacin powder to a high temperature (e.g., 50°C) in an oven for an extended period (e.g., 7 days).
- **Sample Analysis:** After exposure to the stress conditions, neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method. The use of a PDA detector can help in assessing the peak purity of the parent drug and identifying the formation of degradation products.

## Pefloxacin Degradation Pathway

The degradation of Pefloxacin, like other fluoroquinolones, often involves modifications to the piperazine ring and the quinolone core. The piperazine moiety is particularly susceptible to oxidative degradation.

Below is a conceptual diagram representing a potential degradation pathway for Pefloxacin, highlighting the susceptible chemical groups.

### Conceptual Degradation Pathway of Pefloxacin

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## References

- 1. who.int [who.int]
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